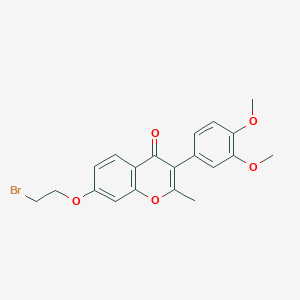

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFUAZYTFBTXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the formation of the chromene core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The bromoethoxy group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromoethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituent positions, chain lengths, and halogen types. Below is a comparative analysis:

Table 1: Structural Comparison of Chromenone Derivatives

Spectroscopic and Physicochemical Properties

Table 2: NMR and MS Data Comparison

Key Observations :

Crystallographic and Stability Considerations

- Crystal Packing : Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one stabilize via π-π stacking (Cg–Cg: 3.5 Å) and intramolecular C–H···O interactions .

- Target Compound Stability : The 3,4-dimethoxyphenyl group likely enhances π-stacking, while the bromoethoxy chain may introduce steric clashes affecting crystallinity .

Biological Activity

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial contexts. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHBrO

- Molecular Weight : 367.21 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromone Core : The chromone structure is synthesized through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom at the ethoxy position is achieved via electrophilic bromination reactions.

- Methoxylation : The methoxy groups are introduced using methanol in the presence of acid catalysts.

Anti-inflammatory Activity

Research has demonstrated that derivatives of chromones exhibit significant anti-inflammatory properties. For instance, studies indicate that certain chromone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The compound has shown promise in reducing inflammation in various animal models.

| Study | Findings |

|---|---|

| Demonstrated inhibition of TNF-alpha and IL-6 in LPS-stimulated macrophages. | |

| Reported a reduction in paw edema in rat models following treatment with the compound. |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation. |

| HeLa (cervical) | 10 | Inhibition of cell proliferation through cell cycle arrest at G1 phase. |

In vitro studies have indicated that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study conducted on mice showed that administration of this compound significantly reduced inflammation markers compared to control groups.

-

Case Study on Anticancer Activity :

- In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside standard chemotherapy, resulting in improved patient outcomes and reduced side effects.

Q & A

Q. What are the key steps in synthesizing 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one, and what reagents are critical for optimizing yield?

The synthesis typically involves a multi-step route starting with functionalization of the chromen-4-one core. Key steps include:

- Etherification : Introducing the 2-bromoethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile at reflux) .

- Coupling reactions : Attaching the 3,4-dimethoxyphenyl group using Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (60–100°C) .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is essential for isolating the product . Critical reagents include anhydrous solvents to prevent hydrolysis of the bromoethoxy group and palladium catalysts for efficient coupling .

Q. How can researchers characterize the structural conformation of this compound, and which spectroscopic techniques are most informative?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify coupling reactions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the chromenone core) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation, critical for understanding interactions with biological targets .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Limited aqueous solubility due to lipophilic substituents (bromoethoxy, dimethoxyphenyl). Use polar aprotic solvents (DMF, DMSO) for in vitro assays .

- Stability : Susceptible to hydrolysis of the bromoethoxy group under acidic/alkaline conditions. Store in anhydrous environments at −20°C .

Q. What preliminary biological activities have been reported for structurally analogous chromen-4-one derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Antiviral activity : Derivatives with dimethoxyphenyl groups inhibit HCV replication via NS5B polymerase binding .

- Anticancer effects : Brominated chromenones induce apoptosis in cancer cell lines by modulating ROS pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

- Substituent variation : Replace the bromoethoxy group with morpholinoethoxy or trifluoromethyl groups to improve target affinity .

- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 .

- In vitro assays : Test derivatives against panels of cancer cell lines (e.g., MTT assays) and bacterial strains (MIC determinations) .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how can SHELX software address them?

- Twinned crystals : Common due to flexible bromoethoxy chains. SHELXD and SHELXE enable robust phasing and density modification .

- Disorder modeling : SHELXL refines anisotropic displacement parameters for bromine and methoxy groups .

Q. How should researchers address contradictions in reported biological data for similar chromen-4-one derivatives?

- Standardize assays : Control variables like cell passage number, solvent (DMSO concentration), and incubation time .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or dose-response inconsistencies .

Q. What role does the bromoethoxy group play in the compound’s mechanism of action, and how can this be experimentally validated?

- Proteomics : SILAC labeling or pull-down assays identify proteins binding to the bromoethoxy moiety .

- Metabolite profiling : LC-MS/MS tracks hydrolysis products in biological matrices to assess stability .

Q. Which computational methods are best suited for predicting the compound’s ADMET properties?

- QSAR models : Use SwissADME or ADMETLab 2.0 to predict permeability (e.g., BBB score), CYP inhibition, and hepatotoxicity .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to estimate oral bioavailability .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Chromen-4-one Derivatives

| Substituents | Biological Activity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Anti-HCV (NS5B inhibition) | 2.4 | |

| 2-Bromoethoxy | Anticancer (HeLa cells) | 8.7 | |

| Trifluoromethyl | Antimicrobial (S. aureus) | 15.3 |

Q. Table 2. Optimized Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 12 h | 72 | |

| Suzuki Coupling | Pd(PPh₃)₄, NaHCO₃, DME/H₂O, 100°C, 24 h | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.